![molecular formula C5H11ClN4 B3094829 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride CAS No. 1260882-68-5](/img/structure/B3094829.png)
3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride
Overview
Description
3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride is a compound with the molecular formula C5H12Cl2N4 . It has a molecular weight of 199.08 g/mol . The compound is also known by several synonyms, including [3-(1H-1,2,3-Triazol-1-yl)propyl]amine dihydrochloride and 1-(3-AMINOROPYL)-1H-1,2,3 TRIAZOLE DIHYDROCHLORIDE .
Molecular Structure Analysis
The molecular structure of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride consists of a triazole ring attached to a propylamine group . The InChI string for this compound is InChI=1S/C5H10N4.2ClH/c6-2-1-4-9-5-3-7-8-9;;/h3,5H,1-2,4,6H2;2*1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride are not detailed in the literature, 1,2,3-triazoles are known to participate in various chemical reactions . They are often used as building blocks in the synthesis of more complex molecules due to their excellent properties and green synthetic routes .Physical And Chemical Properties Analysis
3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride has a molecular weight of 199.08 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 198.0439018 g/mol . The topological polar surface area is 56.7 Ų .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are widely used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles have applications in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-Triazoles play an important role in supramolecular chemistry . They structurally resemble to the amide bond, mimicking an E or a Z amide bond .
Bioconjugation and Chemical Biology
1,2,3-Triazoles have been extensively used in bioconjugation strategies and have become relevant in chemical biology .
Fluorescent Imaging and Materials Science
1,2,3-Triazoles have found applications in fluorescent imaging and materials science .
Antimicrobial Activities
1,2,3-Triazoles have been reported to have a number of important biological activities, such as antimicrobial, antiviral, antineoplastic, trypanosomicide, antimalarial, antibacterial, anti-inflammatory, antituberculosis and leishmanicidal .
Industrial Applications
1,2,3-Triazoles are widely used in industrial applications such as manufacturing of agrochemicals, corrosion inhibitors, photostabilizers and dyes . They also play an important role in the development of biosensors used in clinical diagnostic assays .
Future Directions
1,2,3-triazoles have been intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . Therefore, the study of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride and related compounds may continue to be an area of interest in future research.
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole ring, such as this one, are known to interact with various biological targets due to their ability to form hydrogen bonds .
Mode of Action
It’s worth noting that 1,2,3-triazole derivatives are known to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
1,2,3-triazole derivatives are known to have broad-spectrum biological activity, suggesting they may affect multiple pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring in the compound could potentially improve its pharmacokinetic properties, as these rings are known to form hydrogen bonds, which can enhance bioavailability .
Result of Action
Compounds containing a 1,2,3-triazole ring are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride. For instance, pH levels can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy . Additionally, the presence of other substances in the environment could potentially interact with the compound, altering its effects .
properties
IUPAC Name |
3-(triazol-1-yl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCOIOXOMZWJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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